molecular formula C17H19NO4 B14252152 Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate CAS No. 445026-18-6

Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate

Cat. No.: B14252152
CAS No.: 445026-18-6
M. Wt: 301.34 g/mol
InChI Key: VXURUSPOCMQFQQ-UHFFFAOYSA-N
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Description

Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 6-methylpyridin-3-yloxy group through an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate typically involves a multi-step process. One common method starts with the preparation of 6-methylpyridin-3-ol, which is then reacted with ethylene oxide to form 2-(6-methylpyridin-3-yloxy)ethanol. This intermediate is subsequently esterified with 3-hydroxybenzoic acid in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or pyridines.

Scientific Research Applications

Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{2-[(6-methylpyridin-2-yl)oxy]ethoxy}benzoate
  • Ethyl 3-{2-[(6-methylpyridin-4-yl)oxy]ethoxy}benzoate
  • Ethyl 3-{2-[(6-methylpyridin-5-yl)oxy]ethoxy}benzoate

Uniqueness

Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 6-methylpyridin-3-yloxy group provides distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

445026-18-6

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

ethyl 3-[2-(6-methylpyridin-3-yl)oxyethoxy]benzoate

InChI

InChI=1S/C17H19NO4/c1-3-20-17(19)14-5-4-6-15(11-14)21-9-10-22-16-8-7-13(2)18-12-16/h4-8,11-12H,3,9-10H2,1-2H3

InChI Key

VXURUSPOCMQFQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCCOC2=CN=C(C=C2)C

Origin of Product

United States

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